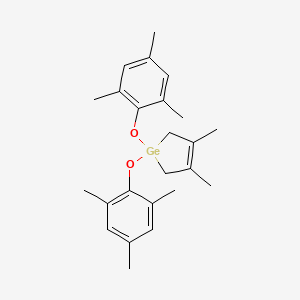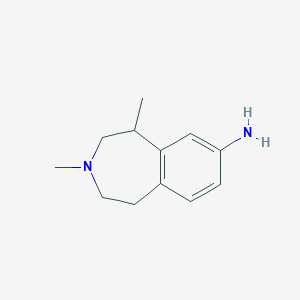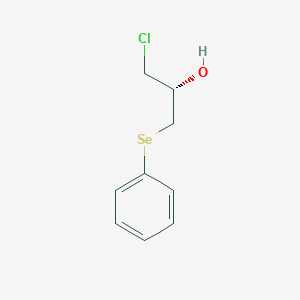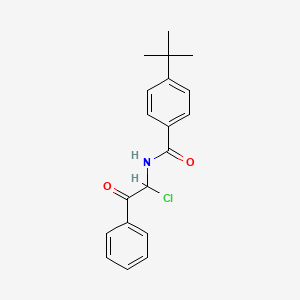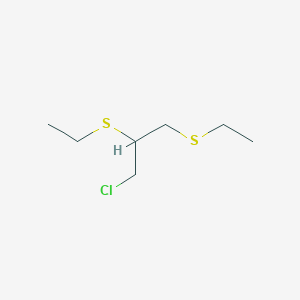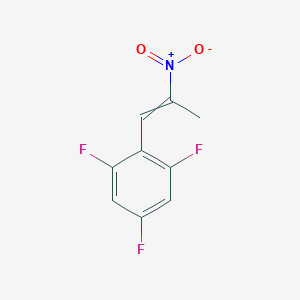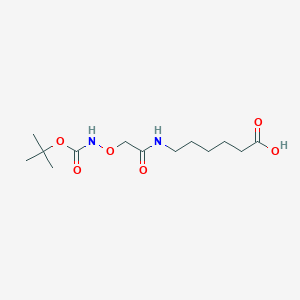
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with ethylene glycol derivatives under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid
- 4,9-Dioxo-3,10-dioxa-5,8-diazadodecane-1,12-diyl bis(2-methylacrylate)
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
Uniqueness
What sets 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Properties
CAS No. |
879898-82-5 |
|---|---|
Molecular Formula |
C13H24N2O6 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O6/c1-13(2,3)21-12(19)15-20-9-10(16)14-8-6-4-5-7-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) |
InChI Key |
WLRWWMAFVWMQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


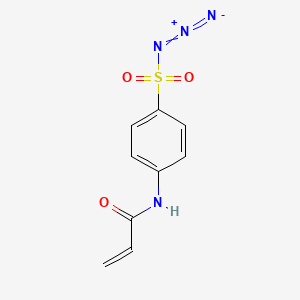
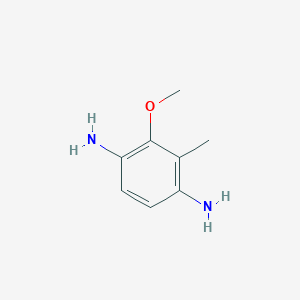
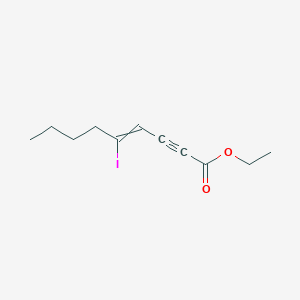
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
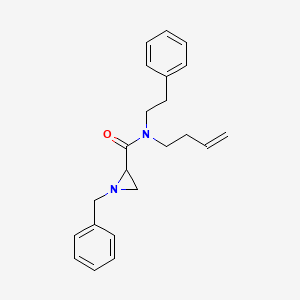
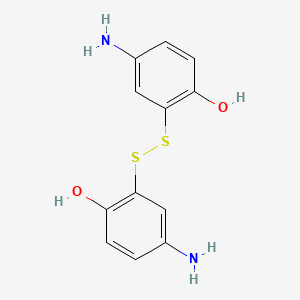
![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
